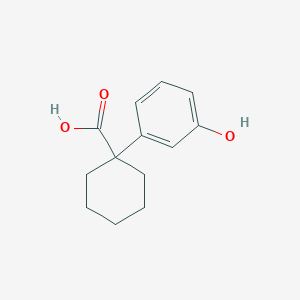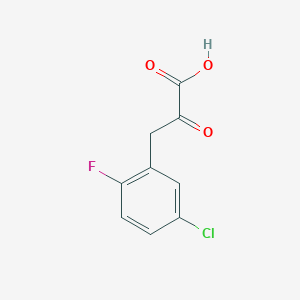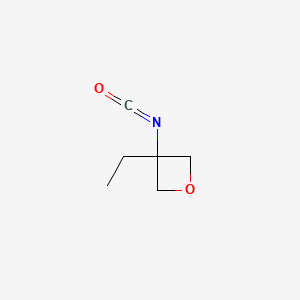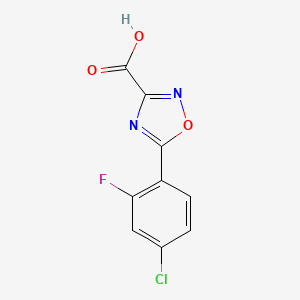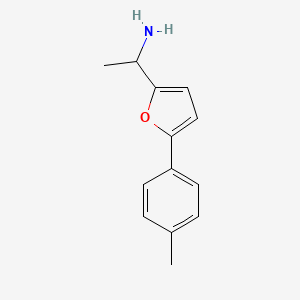
2-Acetyl-5-methylphenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-methylphenylfluoranesulfonate is an organic compound with a complex structure that includes both acetyl and methyl groups attached to a phenyl ring, which is further connected to a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylphenylfluoranesulfonate typically involves multiple steps. One common method starts with the acetylation of 5-methylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 2-acetyl-5-methylphenol is then reacted with fluoranesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methylphenylfluoranesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Acetyl-5-methylphenylfluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-methylphenylfluoranesulfonate involves its interaction with specific molecular targets. The acetyl and fluoranesulfonate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: A similar compound with a furan ring instead of a phenyl ring.
5-Methyl-2-acetylfuran: Another related compound with a different arrangement of functional groups.
Uniqueness
2-Acetyl-5-methylphenylfluoranesulfonate is unique due to the presence of both acetyl and fluoranesulfonate groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H9FO4S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-acetyl-2-fluorosulfonyloxy-4-methylbenzene |
InChI |
InChI=1S/C9H9FO4S/c1-6-3-4-8(7(2)11)9(5-6)14-15(10,12)13/h3-5H,1-2H3 |
InChI Key |
CPAZTDFVWNACEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)

